

In Vitro Characterization of LAS38096: A Technical Guide

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Compound of Interest

Compound Name: LAS38096

Cat. No.: B1674518

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This document provides a comprehensive overview of the in vitro pharmacological profile of **LAS38096**, a potent and selective antagonist of the A2B adenosine receptor (A2BAR). The information herein is intended for researchers, scientists, and professionals involved in drug development and discovery.

Summary of Pharmacological Data

LAS38096 has been identified as a high-affinity antagonist for the human A2B adenosine receptor. Its selectivity has been established through comparative assays against other adenosine receptor subtypes.

Table 1: Binding Affinity of LAS38096 at the Human A2B Adenosine Receptor

| Compound | Receptor | K _i (nM) |
|----------|-----------|---------------------|
| LAS38096 | Human A2B | 17 |

K_i represents the inhibition constant, indicating the concentration of the ligand that will bind to half the available receptors at equilibrium.

Table 2: Selectivity Profile of LAS38096 Against Other Human Adenosine Receptor Subtypes

| Compound | A1 IC ₅₀ (nM) | A2A IC ₅₀ (nM) | A3 IC ₅₀ (nM) |
|----------|--------------------------|---------------------------|--------------------------|
| LAS38096 | > 1000 | > 2500 | > 1000 |

IC₅₀ represents the concentration of an antagonist that inhibits 50% of the maximal response to an agonist.

Experimental Protocols

The following sections detail the methodologies employed for the in vitro characterization of **LAS38096**.

Radioligand Binding Assay for A2B Receptor Affinity

This protocol describes the determination of the binding affinity (K_i) of **LAS38096** for the human A2B adenosine receptor using a competitive radioligand binding assay.

Materials:

- Membranes: Human A2B adenosine receptor-expressing cell membranes.
- Radioligand: [³H]-DPCPX or other suitable A2B receptor antagonist radioligand.
- Test Compound: **LAS38096**.
- Non-specific Binding Control: 8-p-Sulphophenyltheophylline (8-SPT) or another suitable non-selective adenosine antagonist.
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Scintillation Cocktail.
- 96-well filter plates.
- Scintillation counter.

Procedure:

- Prepare serial dilutions of **LAS38096** in the assay buffer.
- In a 96-well plate, combine the A2B receptor-expressing cell membranes, the radioligand at a concentration near its K_e , and either the vehicle, varying concentrations of **LAS38096**, or the non-specific binding control.
- Incubate the plate at room temperature for a specified duration (e.g., 2 hours) to allow binding to reach equilibrium.
- Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.
- Allow the filters to dry, and then add the scintillation cocktail to each well.
- Quantify the bound radioactivity using a scintillation counter.
- The K_i value is calculated from the IC_{50} value obtained from the competition curve using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_e)$, where $[L]$ is the concentration of the radioligand and K_e is its dissociation constant.

cAMP Functional Assay for A2B Receptor Antagonism

This protocol outlines the procedure for determining the functional potency (IC_{50}) of **LAS38096** in inhibiting the agonist-induced cyclic adenosine monophosphate (cAMP) production in cells expressing the human A2B adenosine receptor.

Materials:

- Cell Line: A suitable host cell line (e.g., HEK293) stably expressing the human A2B adenosine receptor.
- Agonist: NECA (5'-N-Ethylcarboxamidoadenosine) or another suitable A2B receptor agonist.
- Test Compound: **LAS38096**.
- Cell Culture Medium.

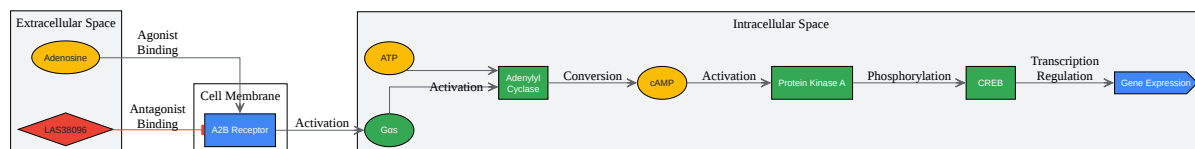
- Stimulation Buffer: Typically a buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
- cAMP Detection Kit: (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

- Seed the A2B receptor-expressing cells into 96-well plates and culture until they reach the desired confluency.
- Prepare serial dilutions of **LAS38096** in the stimulation buffer.
- Pre-incubate the cells with varying concentrations of **LAS38096** or vehicle for a specified period (e.g., 15-30 minutes).
- Stimulate the cells by adding the A2B receptor agonist (NECA) at a concentration that elicits a submaximal response (e.g., EC₈₀).
- Incubate for a further specified time (e.g., 30 minutes) to allow for cAMP production.
- Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP detection kit according to the manufacturer's instructions.
- Generate a dose-response curve by plotting the inhibition of the agonist-induced cAMP production against the concentration of **LAS38096** to determine the IC₅₀ value.

Visualizations

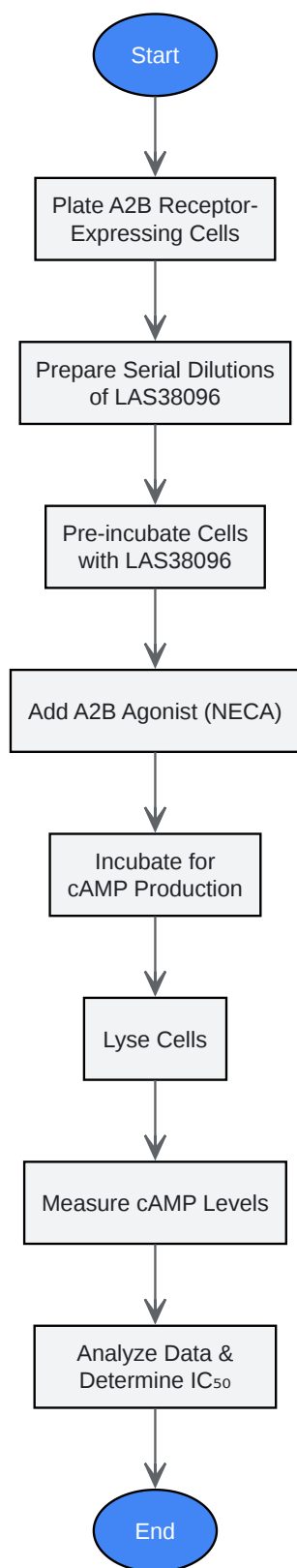
A2B Adenosine Receptor Signaling Pathway



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Caption: A2B adenosine receptor signaling pathway.

Experimental Workflow for Antagonist Potency Determination



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Caption: Workflow for cAMP functional assay.

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